molecular formula C8H11BrN2 B3247602 4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole CAS No. 1822786-36-6

4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole

Cat. No.: B3247602
CAS No.: 1822786-36-6
M. Wt: 215.09 g/mol
InChI Key: SJCCTJXEPINXCI-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position, a cyclopropyl group at the 3-position, and an ethyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyclopropyl-1-ethyl-1H-pyrazole with bromine under controlled conditions to introduce the bromine atom at the 4-position . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific steric and electronic characteristics. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

4-bromo-3-cyclopropyl-1-ethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-11-5-7(9)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCCTJXEPINXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264074
Record name 1H-Pyrazole, 4-bromo-3-cyclopropyl-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822786-36-6
Record name 1H-Pyrazole, 4-bromo-3-cyclopropyl-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1822786-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-3-cyclopropyl-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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